Product packaging for p-Nicorandil(Cat. No.:CAS No. 65141-47-1)

p-Nicorandil

Cat. No.: B127615
CAS No.: 65141-47-1
M. Wt: 211.17 g/mol
InChI Key: VZCYAIHIDPPQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nicorandil (B1678753) as a Hybrid Vasodilator and Cardioprotective Agent

Nicorandil is recognized as a hybrid anti-anginal agent, possessing the characteristics of both a potassium channel activator and a nitric oxide (NO) donor. researchgate.netecrjournal.comdrugbank.compatsnap.com Its chemical structure, N-[2-(Nitro-oxy) ethyl]-3-pyridine carboxamide, integrates a nitrate (B79036) moiety with a nicotinamide (B372718) derivative. ecrjournal.comnih.gov This unique composition underpins its dual pharmacological actions, which contribute to its efficacy as both a potent vasodilator and a cardioprotective agent. researchgate.netpatsnap.com

The vasodilatory effects of nicorandil are comprehensive, affecting both the arterial and venous systems. researchgate.netdrugbank.com This is achieved through two primary pathways:

Nitrate-like Action: The nitrate component of nicorandil acts as an NO donor, stimulating guanylate cyclase. patsnap.comwikipedia.org This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, causing relaxation and dilation of large coronary arteries and systemic venous circulation. wikipedia.orgwileymicrositebuilder.comkarger.com This action effectively reduces cardiac preload. researchgate.netdrugbank.com

Potassium Channel Activation: Nicorandil opens adenosine (B11128) triphosphate (ATP)-sensitive potassium channels (KATP channels) in the smooth muscle of blood vessels. patsnap.comsigmaaldrich.com This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. wikipedia.orgwileymicrositebuilder.com The resulting decrease in intracellular calcium causes relaxation of arterial resistance vessels, including coronary arterioles, thereby reducing cardiac afterload. drugbank.comwileymicrositebuilder.com

This balanced arterial and venous vasodilation improves coronary blood flow without causing the "coronary steal" phenomenon, where blood is diverted away from ischemic areas. drugbank.com

Beyond its hemodynamic effects, nicorandil exhibits significant cardioprotective properties, primarily attributed to its ability to open mitochondrial KATP channels. wikipedia.orgoup.comnih.gov This action is believed to mimic the phenomenon of ischemic preconditioning, a process where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic events. researchgate.netwikipedia.orgkarger.com By activating these channels, nicorandil helps to preserve cellular energy, prevent intracellular calcium overload, and ultimately limit myocardial damage during ischemia-reperfusion injury. drugbank.comoup.com

Table 1: Dual Mechanism of Action of Nicorandil

Mechanism Primary Target Physiological Effect Hemodynamic Outcome
Nitrate-like Action Large Coronary Arteries, Systemic Veins ↑ cGMP, Smooth Muscle Relaxation ↓ Preload, ↑ Coronary Blood Flow
KATP Channel Opening Coronary & Peripheral Arterioles Hyperpolarization, ↓ Ca2+ Influx ↓ Afterload, ↑ Coronary Blood Flow
Mitochondrial KATP Channel Opening Myocardial Mitochondria Mimics Ischemic Preconditioning Cardioprotection, Reduced Infarct Size

Historical Context and Therapeutic Evolution in Angina Pectoris Management

Nicorandil was first developed in Japan by Chugai Pharmaceutical Co. and was patented in 1976, receiving approval for medical use in 1983. patsnap.comwikipedia.org It was initially introduced as a novel anti-anginal drug for the long-term prophylactic treatment of angina pectoris. nih.govwileymicrositebuilder.com Early clinical trials demonstrated its efficacy in improving exercise tolerance in patients with stable effort angina, with an effectiveness comparable to established therapies like nitrates, beta-blockers, and calcium channel blockers. researchgate.netkup.at

The therapeutic perception of nicorandil evolved significantly with the publication of the Impact Of Nicorandil in Angina (IONA) trial. This landmark randomized, placebo-controlled study involved 5,126 patients with stable angina. ecrjournal.comwileymicrositebuilder.com The results, published in 2002, showed that nicorandil, when added to standard anti-anginal therapy, significantly reduced a composite endpoint of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain. ecrjournal.comnih.govtaylorandfrancis.com Although the benefit was largely driven by a reduction in hospital admissions for chest pain, the IONA trial was pivotal in highlighting nicorandil's potential to improve clinical outcomes beyond mere symptom control, elevating its profile from a simple anti-anginal to a cardioprotective agent. ecrjournal.comwileymicrositebuilder.comoup.com

Further evidence from the Japanese Coronary Artery Disease (JCAD) study, a large observational trial, suggested that nicorandil was associated with a significant reduction in all-cause mortality in patients with coronary artery disease. nih.govscienceopen.com These findings have solidified nicorandil's role in cardiovascular therapeutics, emphasizing its unique benefits derived from its dual mechanism of action. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O4 B127615 p-Nicorandil CAS No. 65141-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridine-4-carbonylamino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYAIHIDPPQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411802
Record name 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65141-47-1
Record name 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action of Nicorandil

Adenosine (B11128) Triphosphate-Sensitive Potassium (KATP) Channel Modulation

A primary mechanism of nicorandil (B1678753) involves its interaction with adenosine triphosphate-sensitive potassium (KATP) channels, which are crucial in linking the metabolic state of a cell to its electrical activity. Nicorandil's effects are observed on both sarcolemmal and mitochondrial KATP channels.

Sarcolemmal KATP Channel Activation and Vascular Smooth Muscle Hyperpolarization

Nicorandil directly activates the ATP-sensitive potassium (KATP) channels located in the sarcolemma of vascular smooth muscle cells. researchgate.netkup.at This activation leads to an increased efflux of potassium ions (K+) from the cells, causing hyperpolarization of the cell membrane. nih.govgpnotebook.com The state of hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. nih.govpatsnap.com The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation. kup.atpatsnap.com This effect contributes to the reduction of both preload and afterload on the heart. nih.govnih.gov

Mitochondrial KATP Channel Opening and Cardioprotective Signaling

Beyond its effects on the sarcolemma, nicorandil also demonstrates a significant impact on mitochondrial KATP (mitoKATP) channels, a key element in its cardioprotective actions. patsnap.comnih.govjacc.org Studies have shown that nicorandil can selectively activate mitoKATP channels at concentrations lower than those required to affect sarcolemmal KATP channels. nih.govjacc.org This activation is a critical component of the drug's ability to protect cardiac myocytes from ischemic injury. nih.govplos.org The opening of these channels helps to stabilize the mitochondrial membrane potential and reduce the risk of cell death during periods of stress. patsnap.com

The activation of mitochondrial KATP channels by nicorandil is a fundamental mechanism through which it mimics the effects of ischemic preconditioning. nih.govpcronline.com Ischemic preconditioning is a phenomenon where brief periods of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic event. Nicorandil has been shown to induce a cardioprotective state similar to this early phase of ischemic preconditioning. nih.gov This pharmacological preconditioning helps to preserve myocardial function and reduce infarct size in the event of an ischemic insult. pcronline.com

The opening of mitochondrial KATP channels by nicorandil leads to a modest depolarization of the inner mitochondrial membrane. nih.gov This depolarization reduces the driving force for calcium ion (Ca2+) entry into the mitochondrial matrix. nih.govnih.gov By attenuating mitochondrial Ca2+ overload, nicorandil helps to prevent the opening of the mitochondrial permeability transition pore, a key event in the apoptotic cascade. nih.gov This preservation of mitochondrial calcium homeostasis is a crucial aspect of nicorandil's cardioprotective effects. nih.gov

Nitric Oxide (NO) Donation and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Activation

In addition to its KATP channel opening activity, nicorandil functions as a nitric oxide (NO) donor, contributing significantly to its vasodilatory effects. patsnap.comnih.gov This dual action distinguishes it from other KATP channel openers.

The donation of NO by nicorandil leads to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. patsnap.complos.org Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). plos.orgyoutube.com The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. nih.govtorvergata.it This signaling cascade ultimately results in the dephosphorylation of myosin light chains, leading to the relaxation of smooth muscle and vasodilation. nih.gov Interestingly, some research suggests that nicorandil can elevate cGMP levels in a manner independent of NO generation, though the primary pathway is considered to be NO-dependent. nih.gov Furthermore, the NO-PKG signaling pathway may also contribute indirectly to the opening of mitochondrial KATP channels. nih.govresearchgate.net

Contribution of the Nitrate (B79036) Moiety to NO Release

The nitric oxide donating property of nicorandil is attributed to the presence of a nitrate moiety in its chemical structure. nih.govnih.govresearchgate.net This nitrate group undergoes metabolic processing, leading to the release of nitric oxide. researchgate.net This mechanism is similar to that of traditional organic nitrates used in the treatment of angina. gpnotebook.com The release of NO from the nitrate moiety is a key contributor to nicorandil's ability to induce venous and arterial vasodilation. researchgate.net

Guanylyl Cyclase Stimulation and cGMP-Mediated Vasorelaxation

A key component of nicorandil's vasodilatory action is its function as a nitric oxide (NO) donor, analogous to classic nitrate esters drugbank.comnih.gov. The nitrate moiety within nicorandil's structure enables it to release NO, which subsequently activates the enzyme soluble guanylyl cyclase (sGC) in vascular smooth muscle cells patsnap.comnih.govpatsnap.com. The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) patsnap.comyoutube.comyoutube.com.

The resulting increase in intracellular cGMP levels is closely associated with the dose-dependent relaxation of vascular smooth muscle nih.govnih.gov. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade leads to a decrease in intracellular calcium concentration and a reduction in the calcium sensitivity of the contractile machinery, ultimately causing vasorelaxation nih.gov.

Contribution of cGMP to Nicorandil-Induced Vasorelaxation in Bovine Coronary Arteries
Nicorandil ConcentrationContribution of cGMP to Relaxation (%)
Low30-40%
High80-90%

This table summarizes findings from studies quantifying the relative contribution of the cGMP-mediated pathway to the total vasorelaxant effect of nicorandil at different concentrations. Data sourced from nih.govdrugbank.com.

Pleiotropic Mechanisms and Interplay Between Dual Actions

Nicorandil exhibits pleiotropic effects, extending beyond simple vasodilation, due to its dual modes of action: ATP-sensitive potassium (K-ATP) channel opening and nitric oxide donation patsnap.comnih.govnih.gov. The interplay between these two mechanisms results in a synergistic and multifaceted pharmacological profile patsnap.comnih.gov. The K-ATP channel activation leads to hyperpolarization of the cell membrane, causing relaxation of vascular smooth muscle, particularly in arterial resistance vessels drugbank.comnih.gov. Simultaneously, the NO-cGMP pathway primarily contributes to venous dilation, reducing cardiac preload patsnap.comdrugbank.com. This balanced effect on both arterial and venous systems is a hallmark of its action drugbank.com.

The predominance of one mechanism over the other can depend on the specific tissue, the dose of the drug, and the underlying pathological condition nih.gov. For instance, in some experimental models, the protective effects are mainly attributed to K-ATP channel opening, while in others, NO donation is the predominant mechanism nih.gov. This versatility allows nicorandil to exert protective effects in a variety of cellular stress conditions, including oxidative stress, inflammation, and apoptosis patsnap.comnih.gov.

Attenuation of Oxidative Stress (e.g., Reactive Oxygen Species Reduction, Superoxide (B77818) Dismutase Activity)

Nicorandil has been shown to exert significant antioxidative effects, protecting cells and tissues from oxidative damage nih.govnih.gov. A primary mechanism for this is the reduction of reactive oxygen species (ROS) production nih.govnih.govnih.gov. In various experimental models, nicorandil treatment has been associated with decreased levels of ROS and markers of lipid peroxidation, such as malondialdehyde (MDA) nih.govsemanticscholar.orgnih.gov.

The drug appears to mitigate oxidative stress by modulating key enzymatic pathways. For example, nicorandil can inhibit the expression and activity of NADPH oxidase, a major source of cellular ROS nih.govplos.org. Furthermore, it enhances the cellular antioxidant defense system. Studies have demonstrated that nicorandil treatment increases the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase semanticscholar.orgnih.govresearchgate.netresearchgate.net. It also improves the functioning of the glutathione system by increasing levels of reduced glutathione (GSH) and modulating the expression of genes related to glutathione metabolism nih.govnih.gov. This comprehensive action of reducing ROS generation while bolstering antioxidant defenses helps preserve cellular integrity and function under conditions of oxidative stress nih.govsemanticscholar.org.

Effect of Nicorandil on Markers of Oxidative Stress
MarkerEffect of Nicorandil TreatmentObserved In
Reactive Oxygen Species (ROS)DecreaseHuman Endothelial Cells, Cardiomyocytes nih.govnih.govproquest.com
Malondialdehyde (MDA)DecreaseAPPsw Cells, Rat Hippocampus nih.govnih.gov
Superoxide Dismutase (SOD) ActivityIncreaseAPPsw Cells, Rat Hippocampus nih.govresearchgate.net
Glutathione (GSH)IncreaseDiabetic Rat Muscles, APPsw Cells nih.govnih.gov

This table summarizes the observed effects of nicorandil on key biomarkers of oxidative stress and antioxidant status as reported in various experimental studies.

Anti-Inflammatory Effects

Nicorandil has demonstrated anti-inflammatory properties in certain contexts. Research indicates that it can alleviate inflammation and oxidative stress in patients following percutaneous coronary intervention nih.gov. In one clinical trial, an intracoronary injection of nicorandil significantly reduced the levels of pro-inflammatory cytokines, including C-reactive protein (CRP), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.gov. Concurrently, the treatment elevated the levels of anti-inflammatory cytokines such as interleukin-1 receptor antagonist (IL-1RA), interleukin-10 (IL-10), and interleukin-13 nih.gov. These findings suggest that nicorandil may modulate the inflammatory response in the setting of coronary procedures nih.gov.

Modulation of Inflammatory Cytokines by Nicorandil Post-PCI
Cytokine TypeSpecific CytokineEffect of Nicorandil
Pro-inflammatoryCRPDecrease
IL-1βDecrease
IL-6Decrease
TNF-αDecrease
Anti-inflammatoryIL-1RAIncrease
IL-10Increase
IL-13Increase

This table outlines the effects of nicorandil on various inflammatory markers in patients 24 hours after percutaneous coronary intervention (PCI). Data sourced from nih.gov.

Anti-Apoptotic Pathways and Cell Survival Promotion

Nicorandil exerts significant anti-apoptotic effects, promoting cell survival in various cell types challenged by stressors like hypoxia or serum starvation nih.govspandidos-publications.comnih.gov. The primary mechanism behind this cytoprotective action is the activation of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels nih.govnih.gov.

Opening these channels helps to stabilize the mitochondrial membrane potential and attenuates the mitochondrial apoptotic pathway patsnap.comnih.govnih.gov. This action inhibits the release of pro-apoptotic factors from the mitochondria. Research has shown that nicorandil can inhibit the hypoxia-induced increase in the Bax/Bcl-2 expression ratio and suppress the activation of key executioner caspases, such as caspase-3 and caspase-9 spandidos-publications.com. In studies on human pulmonary artery endothelial cells, the anti-apoptotic effect of nicorandil was linked to the activation of mitoK-ATP channels and increased expression of endothelial nitric oxide synthase (eNOS), which in turn inhibits the NF-κB and mitochondrial apoptotic pathways spandidos-publications.com.

In human umbilical vein endothelial cells, nicorandil treatment led to significantly higher cell viability after serum starvation, an effect that was abolished by a specific mitoK-ATP channel blocker nih.gov. These findings underscore the crucial role of nicorandil in preserving mitochondrial integrity and inhibiting downstream apoptotic signaling cascades to promote cell survival nih.govspandidos-publications.comnih.gov.

Pharmacodynamic Profiles of Nicorandil in the Cardiovascular System

Macrovascular Effects

Nicorandil's influence on large blood vessels is characterized by its comprehensive vasodilatory actions, which affect both arterial and venous circulation, thereby modulating cardiac workload and improving coronary perfusion.

Nicorandil (B1678753) uniquely combines two distinct mechanisms of action to achieve a balanced vasodilation of both the arterial and venous systems. ecrjournal.comnih.gov Its function as an ATP-sensitive potassium (KATP) channel opener leads to hyperpolarization of vascular smooth muscle cells, resulting in arterial dilation. drugbank.comnih.gov Concurrently, the nitrate (B79036) moiety in its structure acts as a nitric oxide (NO) donor, stimulating guanylyl cyclase and increasing intracellular cyclic GMP (cGMP), which primarily causes venous relaxation. drugbank.comnih.gov This dual mechanism confers a more balanced vasodilatory effect compared to traditional nitrates. nih.govnih.gov The result is sustained dilation of both arterial resistance vessels and venous capacitance vessels. drugbank.comnih.govepa.gov

A direct consequence of its balanced vasodilatory profile is the effective reduction of both cardiac preload and afterload. drugbank.comnih.gov The venodilation, attributed to its nitrate-like properties, increases pooling in capacitance vessels, which decreases the volume of blood returning to the heart, thereby reducing ventricular preload. drugbank.comnih.govnih.gov Simultaneously, the dilation of arterial resistance vessels, mediated by the opening of KATP channels, lowers systemic vascular resistance. drugbank.comannalsthoracicsurgery.org This action reduces the impedance against which the left ventricle must eject blood, leading to a decrease in afterload. ecrjournal.comdrugbank.com This combined hemodynamic effect efficiently offloads the ventricles. nih.gov

Nicorandil demonstrates a potent vasodilatory effect on large epicardial coronary arteries. nih.govannalsthoracicsurgery.org This action helps to increase coronary blood flow in both normal and stenotic arterial segments. drugbank.comnih.gov Studies have quantified this effect; for instance, research in conscious dogs showed a dose-dependent increase in the diameter of the large epicardial coronary artery. nih.gov A separate investigation in patients undergoing cardiac catheterization found that nicorandil administration resulted in a 10-15% increase in the mean luminal diameter of these arteries. ecrjournal.comnih.gov This dilation occurs without inducing the coronary steal phenomenon, where blood flow is diverted away from ischemic areas. drugbank.comnih.gov

Table 1: Effect of Intravenous Nicorandil on Epicardial Coronary Artery Diameter and Blood Flow A summary of dose-dependent effects observed in a preclinical study.

Dose (micrograms/kg) Increase in Coronary Blood Flow (%) Increase in Artery Diameter (microns)
10 13 ± 2 38 ± 6
30 24 ± 3 71 ± 11
100 144 ± 18 150 ± 24
300 309 ± 36 173 ± 26

Data sourced from a study on conscious dogs. nih.gov

Microvascular Effects

Beyond its impact on large arteries, nicorandil exerts significant beneficial effects on the coronary microcirculation, which is crucial for adequate myocardial perfusion.

Nicorandil effectively improves the function of the coronary microvasculature by dilating smaller resistance vessels, including microvessels less than 100 μm in diameter. pcronline.comfrontiersin.org This leads to a reduction in coronary vascular resistance and an improvement in blood flow at the microcirculatory level. nih.govpcronline.com Clinical studies have utilized the index of microcirculatory resistance (IMR) to quantify this effect. In patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI), intracoronary nicorandil administration was shown to significantly decrease IMR. nih.gov A similar study in patients with stable angina undergoing PCI found that the IMR was significantly lower in the group receiving intravenous nicorandil compared to a control group. pcronline.comnih.gov

Table 2: Impact of Nicorandil on the Index of Microcirculatory Resistance (IMR) Comparison of IMR in patients with and without Nicorandil treatment following percutaneous coronary intervention (PCI).

Study Population Nicorandil Group IMR Control Group IMR P-value
Stable Angina pcronline.comnih.gov 17.9 ± 9.1 units 25.4 ± 12.1 units <0.01
STEMI nih.gov 9.9 ± 3.7 14.1 ± 5.1 <0.001

IMR measured immediately post-PCI.

A critical application of nicorandil's microvascular effects is the prevention of microvascular dysfunction, particularly the "no-reflow" phenomenon. nih.govpcronline.com This condition, where myocardial perfusion is not restored despite the successful reopening of an epicardial coronary artery, is a significant complication of PCI. ahajournals.org Nicorandil has been shown to mitigate this issue by improving microvascular function and preventing reperfusion injury. pcronline.comahajournals.org In a randomized clinical trial involving patients with STEMI, the incidence of the no-reflow/slow-flow phenomenon was significantly lower in the group that received intravenous nicorandil before reperfusion compared to a placebo group (9.2% vs. 26.3%). ahajournals.org Another study found that intracoronary administration of nicorandil significantly reduced the incidence of no-reflow in STEMI patients undergoing primary PCI compared to a control group. nih.govnih.govscispace.com

Table 3: Incidence of No-Reflow Phenomenon with Nicorandil Treatment Comparison of no-reflow rates in patients with acute myocardial infarction undergoing primary PCI.

Treatment Group Incidence of No-Reflow P-value
Nicorandil ahajournals.org 9.2% 0.001
Placebo ahajournals.org 26.3%
Nicorandil nih.gov 7.5% 0.013
Sodium Nitroprusside nih.gov 10.0%
Control nih.gov 30.0%

Myocardial Oxygen Demand and Supply Balance

Nicorandil exerts its therapeutic effects in the management of ischemic heart disease primarily by favorably modulating the balance between myocardial oxygen demand and supply. This is achieved through a dual mechanism of action that distinguishes it from other antianginal agents. The compound incorporates a nitrate moiety, leading to venous and arterial vasodilation, and also functions as an ATP-sensitive potassium (K-ATP) channel opener, which predominantly results in arterial vasodilation. nih.govecrjournal.com

This dual functionality allows Nicorandil to reduce myocardial oxygen demand while simultaneously increasing oxygen supply to the myocardium. nih.gov The nitrate-like action causes venodilation, which decreases venous return to the heart, thereby reducing the left ventricular end-diastolic pressure (preload). nih.govnih.gov The opening of K-ATP channels in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation, causing dilation of both peripheral resistance vessels and coronary arteries. This arterial vasodilation reduces the systemic vascular resistance (afterload), against which the heart has to pump. nih.govnih.gov The combined reduction in both preload and afterload lessens myocardial wall stress and, consequently, decreases myocardial oxygen consumption. nih.govnih.gov

Simultaneously, Nicorandil enhances myocardial oxygen supply by dilating coronary arteries. nih.gov Its vasodilatory effect extends to both large epicardial coronary arteries and smaller resistance vessels. ecrjournal.com Notably, studies have indicated that Nicorandil can increase coronary blood flow in both normal and stenotic coronary arteries. nih.gov This improvement in coronary circulation helps to deliver more oxygenated blood to ischemic areas of the heart muscle. nih.gov

Detailed Research Findings

Numerous studies have investigated the hemodynamic effects of Nicorandil, providing quantitative insights into its impact on the myocardial oxygen demand and supply equilibrium.

A study examining the additive effects of Nicorandil on coronary blood flow in patients already receiving nitroglycerin found that Nicorandil significantly increased anterograde coronary blood flow in both normal (54.6% increase) and stenotic (89.6% increase) coronary arteries. nih.gov This suggests a potent effect on improving myocardial perfusion even in the presence of coronary artery disease.

Research comparing the acute hemodynamic effects of Nicorandil with nitroglycerin has shown that while both agents decrease preload and afterload, Nicorandil has a more pronounced effect on reducing coronary vascular resistance. nih.gov Another study highlighted that a single 20 mg dose of Nicorandil can lead to a 10–15% increase in the mean luminal diameter of epicardial coronary arteries. nih.gov

Furthermore, the "Impact Of Nicorandil in Angina" (IONA) trial, a placebo-controlled study, demonstrated that for patients with stable angina, the addition of Nicorandil to standard anti-anginal therapy resulted in a 17% reduction in the composite endpoint of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain. frontiersin.org

The following tables summarize the key pharmacodynamic effects of Nicorandil on myocardial oxygen balance based on available research data.

Table 1: Effect of Nicorandil on Myocardial Oxygen Demand Parameters

ParameterMechanism of ActionHemodynamic EffectSupporting Evidence
Preload Nitrate-like effect (venodilation)Reduction in left ventricular end-diastolic pressure and volume. nih.govnih.govDecreased venous return leads to reduced myocardial work. nih.gov
Afterload K-ATP channel opening (arterial vasodilation)Reduction in systemic vascular resistance. nih.govnih.govBalanced offloading of the ventricles improves cardiac efficiency. nih.gov
Myocardial Contractility No direct effectDoes not negatively impact cardiac contractility. ecrjournal.comCan be used safely in patients with left ventricular dysfunction. kup.at

Table 2: Effect of Nicorandil on Myocardial Oxygen Supply Parameters

ParameterMechanism of ActionHemodynamic EffectSupporting Evidence
Coronary Blood Flow K-ATP channel opening and nitrate-like effect (coronary vasodilation)Increased blood flow in both normal and stenotic coronary arteries. nih.govA study showed a 54.6% increase in normal and 89.6% increase in stenotic arteries. nih.gov
Coronary Artery Diameter Vasodilation of large and medium-sized coronary arteries10-15% increase in mean luminal diameter of epicardial coronary arteries with a 20 mg dose. nih.govDilates both normal and diseased vessel segments. nih.gov
Coronary Vascular Resistance Dilation of coronary microvasculatureSignificant reduction in coronary vascular resistance. nih.govnih.govPotentially greater effect on stenotic areas than nitrates. nih.gov

Preclinical Investigations of Nicorandil

In Vitro Mechanistic Studies

Electrophysiological Characterization in Cardiac Myocytes

Nicorandil's primary electrophysiological effect on cardiac myocytes is the activation of the ATP-sensitive potassium current (K-ATP), which leads to a shortening of the action potential duration (APD). nih.govpsu.edu This effect occurs without a significant change in the resting membrane potential. psu.edu Studies in isolated ventricular myocytes from guinea pigs and rabbits have demonstrated that nicorandil (B1678753) increases the time-independent outward current at potentials positive to -80 mV. psu.edu The activation of K-ATP channels increases the probability of the channel opening without altering its unitary amplitude. psu.edu This shortening of the APD is believed to contribute to its antiarrhythmic properties by mitigating the likelihood of early afterdepolarizations. nih.gov

In the atrioventricular (AV) node of rabbits, nicorandil did not significantly alter action potential characteristics such as spontaneous firing frequency or maximum diastolic potential at concentrations up to 10⁻⁴ mol/l. nih.gov However, it did increase the steady-state outward current at potentials positive to -40 mV and the slow inward current (isi). nih.gov Furthermore, research on human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) showed that nicorandil shortens the QT interval, which is consistent with the shortening of the atrial APD. aging-us.com

Cellular Models of Ischemia and Reperfusion Injury

In cellular models of ischemia and reperfusion (I/R) injury, such as hypoxia/reoxygenation (H/R), nicorandil demonstrates significant cytoprotective effects. Pretreatment with nicorandil has been shown to protect H9c2 cardiomyocytes from H/R-induced cytotoxicity in a dose-dependent manner. nih.govnih.gov This protection is mediated through an anti-apoptosis pathway involving mitochondria. nih.govnih.gov

Key findings from these cellular studies include:

Increased Cell Viability: Nicorandil enhances both cellular and mitochondrial viability in H9c2 cells subjected to H/R. nih.gov

Reduced Oxidative Stress: The compound decreases the production of reactive oxygen species (ROS) and alleviates calcium overload in H/R-induced H9c2 cells. nih.govnih.gov

Anti-Apoptotic Effects: Nicorandil significantly lowers the cellular apoptotic rate by increasing the ratio of Bcl-2 to Bax expression. nih.govnih.govresearchgate.net It also attenuates the activation of the endoplasmic reticulum (ER) stress response and subsequent apoptosis. karger.comscispace.com

Metabolic Regulation: It upregulates the expression of ACAT1 and OXCT1, which increases the production of the ketone bodies β-hydroxybutyrate (BHB) and acetoacetate (B1235776) (ACAC), suggesting a role in modulating cellular metabolism during stress. nih.govnih.gov

These protective effects are largely attributed to the activation of mitochondrial K-ATP channels, which helps preserve mitochondrial function and integrity. nih.govjacc.orgresearchgate.net

Investigations on Specific Ion Channel Subtypes

Nicorandil's mechanism is centered on its activity as an ATP-sensitive potassium (K-ATP) channel opener. pcronline.compcronline.com Cardiac myocytes possess two main subtypes of K-ATP channels: those on the cell's surface membrane (sarcolemmal K-ATP channels, or sarcK-ATP) and those on the inner mitochondrial membrane (mitochondrial K-ATP channels, or mitoK-ATP). oup.com

Preclinical research strongly indicates that nicorandil exhibits selectivity for mitoK-ATP channels. jacc.orgpcronline.com It can activate mitoK-ATP channels at concentrations tenfold lower than what is required to open sarcK-ATP channels. pcronline.compcronline.com This selective activation of mitoK-ATP channels is believed to be the primary mediator of its cardioprotective effects, independent of the APD shortening caused by sarcK-ATP channel activation. jacc.orgoup.com

The cardioprotective effect of nicorandil in a cellular model of ischemia was prevented by the mitoK-ATP channel blocker 5-hydroxydecanoate (B1195396) (5-HD), but not by the sarcK-ATP channel blocker HMR1098, further supporting the crucial role of the mitochondrial subtype. jacc.orgoup.com K-ATP channels are composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. plos.org Nicorandil has been found to more selectively activate K-ATP channels that are composed of Kir6.1 and SUR2B. plos.org

In Vivo Animal Models of Cardiovascular Pathologies

Myocardial Ischemia-Reperfusion Injury Models (e.g., Infarct Size Reduction)

In various animal models, nicorandil has consistently demonstrated a cardioprotective effect against myocardial ischemia-reperfusion (I/R) injury, most notably by reducing infarct size. karger.comscispace.comnih.govjacc.org This effect is often described as mimicking ischemic preconditioning. pcronline.comjacc.org

Studies in rabbits, rats, and pigs have shown significant reductions in myocardial infarct size when nicorandil is administered before the ischemic event. karger.comscispace.comnih.govspandidos-publications.com For instance, in a conscious rabbit model, pretreatment with nicorandil 24 hours before a 30-minute coronary occlusion reduced infarct size by 54% compared to controls, an effect comparable to ischemic preconditioning itself. scispace.com Similarly, in a rabbit model of a 30-minute occlusion, early treatment with nicorandil significantly decreased the infarct size within the risk zone from 39.2% in the control group to 24.9%. nih.gov In hypercholesterolemic rats, nicorandil preconditioning also reduced infarct size in a concentration-dependent manner. spandidos-publications.com

The mechanism for this in vivo protection involves the activation of K-ATP channels, as the infarct-limiting effect was abolished by the K-ATP channel blocker 5-hydroxydecanoate. nih.gov Furthermore, nicorandil has been shown to inhibit I/R-induced apoptosis and the endoplasmic reticulum stress response in rat hearts. karger.com In a piglet model of cardiopulmonary bypass and cardioplegic arrest, nicorandil attenuated LV dysfunction and reduced circulating biomarkers for oxidant stress and inflammation. ahajournals.org

Cardiomyopathy and Heart Failure Models (e.g., Dystrophin-Deficient Cardiomyopathy)

Nicorandil has been investigated as a potential therapeutic agent in animal models of non-ischemic cardiomyopathy and heart failure, including dystrophin-deficient cardiomyopathy, a model for Duchenne muscular dystrophy (DMD). nih.gov In the mdx mouse, a model for DMD, nicorandil demonstrated cardioprotective effects by preventing isoproterenol-induced left ventricular dilation, cardiac dysfunction, and fibrosis. nih.gov The protective mechanism in this context involves the modulation of reactive oxygen species (ROS); nicorandil mitigated the increase in NADPH oxidase gene expression and increased superoxide (B77818) dismutase 2 (SOD2) protein expression. nih.gov

In a transgenic mouse model of heart failure induced by Gαq overexpression, chronic administration of nicorandil from 8 to 32 weeks of age prevented the severe reduction of left ventricular fractional shortening and inhibited ventricular interstitial fibrosis. plos.orgahajournals.org Nicorandil-treated mice also showed a significant reduction in premature ventricular contractions (PVCs) and a shorter QT interval, suggesting an anti-arrhythmic effect. plos.orgahajournals.org The beneficial effects were associated with the normalization of SERCA2 gene expression. plos.org Furthermore, studies using dystrophin-deficient iPSC-derived cardiomyocytes showed that nicorandil protects against stress-induced cell death. nih.gov

Models of Coronary Microvascular Impairment

Preclinical investigations have extensively used various models to elucidate the protective mechanisms of nicorandil in the context of coronary microvascular impairment. A significant focus of this research has been on ischemia-reperfusion (I/R) injury models, which mimic the clinical scenario of reopening a blocked coronary artery. nih.gov

In animal models of myocardial ischemia-reperfusion, nicorandil has been shown to protect the heart by modulating mitochondrial ATP-sensitive potassium (mito-KATP) channels. researchgate.net The opening of these channels is a key mechanism that alleviates endothelial dysfunction and reduces myocardial necrosis. researchgate.net This action helps to prevent the "no-reflow" phenomenon, a condition where blood flow is not restored to the microcirculation even after the larger epicardial artery has been unblocked. nih.govresearchgate.net By activating KATP channels, nicorandil hyperpolarizes the vascular smooth muscle cell membrane, which closes voltage-sensitive calcium channels and reduces calcium influx, leading to vasodilation and a decrease in vascular resistance. nih.gov This effect is particularly noted in microvessels less than 100 μm in diameter. pcronline.compcronline.com

Studies using isolated rat hearts have demonstrated that nicorandil's protective effects are linked to the preservation of mitochondrial integrity. researchgate.netnih.gov It functions as a K+ channel opener to directly attenuate mitochondrial oxidative stress upon reoxygenation. nih.gov This leads to a reduction in the formation of reactive oxygen species (ROS), a decrease in mitochondrial calcium overload, and inhibition of the mitochondrial permeability transition pore (mPTP) opening, which is a critical event leading to cell death. nih.gov The nitrate (B79036) component of nicorandil also contributes by generating nitric oxide (NO), which activates guanylate cyclase and increases cyclic guanosine (B1672433) monophosphate (cGMP) in the myocardial microcirculation, further promoting vasodilation. nih.govscienceopen.com

The table below summarizes key findings from preclinical studies on nicorandil in models of coronary microvascular impairment.

Experimental ModelKey FindingsPrimary Mechanism of ActionReference
Ischemia-Reperfusion (I/R) Injury Models (General)Alleviates endothelial dysfunction; reduces coronary microvascular resistance; avoids no-reflow/slow flow phenomenon.Modulation of mitochondrial KATP (mito-KATP) channels. nih.gov
Isolated Rat Heart (I/R)Protects against post-ischemic left ventricular dysfunction; decreases hydroxyl radicals; increases coronary flow.Opening of mito-KATP channels. nih.gov
Animal Models (General)Dilates microvessels less than 100 μm in diameter.ATP-sensitive potassium channel opener. pcronline.compcronline.com
Myocardial Ischemia-Reperfusion Animal ModelsReduces myocardial necrosis; alleviates endothelial dysfunction.Opening of mitochondrial KATP (mito-KATP) channels. researchgate.net

Exploratory Studies in Other Organ Systems (e.g., Renal Injury, Hepatic Fibrosis)

Beyond its cardiovascular applications, preclinical studies have explored the potential protective effects of nicorandil in other organ systems, notably in models of renal injury and hepatic fibrosis. These investigations suggest that the compound's dual mechanism of action—KATP channel opening and nitric oxide (NO) donation—confers benefits in different pathological conditions, with the predominant mechanism varying depending on the organ system. nih.gov

Renal Injury

In experimental models of renal injury, the protective effects of nicorandil are primarily attributed to the opening of KATP channels. nih.gov Studies using rat models of renal ischemia-reperfusion (I-R) injury have shown that nicorandil can ameliorate kidney damage. medrxiv.orgnih.gov

In one such study, male Sprague-Dawley rats subjected to 30 minutes of left renal ischemia followed by 24 hours of reperfusion exhibited significant renal dysfunction. nih.gov Treatment with nicorandil ameliorated the severe acute tubular damage observed in the I-R group in a dose-dependent manner. nih.gov While the treatment did not significantly alter markers of glomerular damage like serum creatinine (B1669602) (SCr) or urinary albumin:creatinine ratio (ACR), it significantly reduced urinary levels of β2-microglobulin (β2-MG), a biomarker for proximal tubular damage. nih.govnih.gov Furthermore, renal I-R injury was associated with a decrease in the expression of the KATP channel subtype K(IR)6.2, which was restored to normal levels by nicorandil treatment. nih.gov Mechanistically, the activation of K-ATP channels is thought to reduce the accumulation of reactive oxygen species (ROS) in renal tissue following I-R injury, thereby mitigating kidney damage. medrxiv.orgresearchgate.net

Hepatic Fibrosis

In contrast to renal injury, the protective mechanism of nicorandil in experimental hepatic fibrosis appears to be predominantly mediated by its nitric oxide (NO) donating properties. nih.govresearchgate.net

Studies in rat models where liver fibrosis was induced by carbon tetrachloride (CCl4) have demonstrated nicorandil's hepatoprotective effects. researchgate.netresearchgate.net In these models, nicorandil administration alone protected against liver damage, as evidenced by decreased serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and hyaluronic acid (HA). researchgate.netresearchgate.net It also reduced hepatic levels of hydroxyproline (B1673980) (Hyp) and malondialdehyde (MDA), while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) and improving fibrosis scores. researchgate.netresearchgate.net Another study using a bile duct ligation-induced liver fibrosis model in rats also concluded that NO plays a more prominent role in the protective effect of nicorandil than KATP channel opening. researchgate.net The hepatoprotection and antioxidant activity were inhibited by L-NAME (a nitric oxide synthase inhibitor) but not by the KATP channel blocker glibenclamide. researchgate.netnih.gov

The table below summarizes key findings from exploratory preclinical studies of nicorandil in renal and hepatic models.

Organ SystemExperimental ModelKey FindingsPrimary Mechanism of ActionReference
Renal InjuryRat Ischemia-Reperfusion (I-R) ModelAmeliorated severe acute tubular damage; reduced urinary β2-microglobulin levels; restored K(IR)6.2 channel expression.KATP channel opening. nih.govnih.gov
Hepatic FibrosisRat Carbon Tetrachloride (CCl4) Induced Fibrosis ModelDecreased serum ALT, AST, HA; reduced hepatic Hyp, MDA; increased SOD activity; improved fibrosis scores.Nitric Oxide (NO) donation. nih.govresearchgate.netresearchgate.net
Hepatic FibrosisRat Bile Duct Ligation ModelShowed marked improvement in liver function tests, hepatic oxidative stress, and inflammatory markers. Protective effects abolished by a nitric oxide synthase inhibitor.Nitric Oxide (NO) donation. researchgate.net

Clinical Research and Therapeutic Efficacy of Nicorandil

Management of Chronic Stable Angina Pectoris

In the realm of chronic stable angina, nicorandil (B1678753) has been evaluated for its ability to alleviate symptoms, improve functional capacity, and favorably alter the long-term prognosis for patients.

Comparative Efficacy in Angina Symptom Reduction and Exercise Tolerance

Clinical studies have established that nicorandil is an effective anti-anginal agent, comparable to other first-line therapies. A meta-analysis of 20 prospective controlled trials demonstrated that the short-term efficacy of nicorandil in reducing angina episodes per week was not significantly different from beta-blockers, nitrates, or calcium antagonists nih.gov. This suggests that nicorandil is as effective as standard anti-anginal treatments for symptom control nih.gov.

In terms of exercise tolerance, several small placebo-controlled trials have shown that nicorandil can delay the onset of chest pain and the time to 1mm ST-segment depression during exercise, thereby prolonging total exercise duration nih.gov. One double-blind study found that 20 mg of oral nicorandil prolonged the duration of exercise by a mean of 2.3 minutes and delayed the onset of ischemic ST depression by 2.3 minutes compared to placebo, an effect comparable to sublingual nitroglycerin scispace.com. Furthermore, nicorandil has been shown to have equivalent efficacy to other established anti-anginal drugs in improving exercise tolerance in studies lasting up to three months nih.govui.ac.id. A prospective, multicenter, randomized controlled study involving 402 patients confirmed that adding nicorandil to standard anti-anginal treatment significantly reduced the number of myocardial ischemia attacks as measured by 24-hour Holter monitoring over a 12-week period pcronline.com.

Comparative Efficacy of Nicorandil in Stable Angina

Comparison Group Outcome Measure Result
Beta-blockers Reduction in angina episodes/week No significant difference (-1.50 [95% CI: -4.09, 1.09]) nih.gov
Nitrates Reduction in angina episodes/week No significant difference (0.22 [95% CI: -1.22, 1.65]) nih.gov
Calcium Antagonists Reduction in angina episodes/week No significant difference (-0.23 [95% CI: -1.37, 0.90]) nih.gov
Placebo Total Exercise Duration Increased by 2.3 +/- 2.2 minutes (p < 0.01) scispace.com
Placebo Time to Ischemic ST Depression Delayed by 2.3 +/- 1.7 minutes (p < 0.01) scispace.com
Standard Therapy Number of Ischemic Attacks (24h Holter) Significantly lower vs. standard therapy alone (Ratio 0.503, p=0.0086) pcronline.com

Long-Term Prognostic Benefits (e.g., Major Adverse Cardiac Events, Mortality)

The potential for nicorandil to improve long-term outcomes in patients with stable angina has been a key area of research. The landmark Impact Of Nicorandil in Angina (IONA) study, a randomized placebo-controlled trial with 5,126 patients, provided significant evidence in this regard. The study found a significant reduction in the primary composite endpoint of coronary heart disease death, non-fatal myocardial infarction (MI), or unplanned hospital admission for cardiac chest pain in patients treated with nicorandil compared to placebo (13.1% vs. 15.5%, Hazard Ratio [HR] 0.83, p=0.014) over a median follow-up of 1.6 years nih.govnih.gov. The IONA trial also showed that nicorandil therapy led to a reduction in acute coronary syndromes and all cardiovascular events nih.gov.

Another significant observational study, the Japanese Coronary Artery Disease (JCAD) study, suggested that nicorandil improved all-cause mortality by 35% in patients with coronary artery disease tandfonline.complos.org. Beyond clinical events, research has indicated that long-term use of nicorandil may have a beneficial effect on the underlying pathology of atherosclerosis. One study using intravascular ultrasound-virtual histology found that patients on long-term nicorandil therapy had a larger percentage of fibrous tissue and a smaller percentage of necrotic core tissue in their coronary plaques compared to those not on nicorandil, suggesting a plaque stabilization effect nih.govnih.gov.

Long-Term Prognostic Benefits of Nicorandil in Stable Angina (IONA Study)

Endpoint Nicorandil Group Placebo Group Hazard Ratio (95% CI) P-value
Primary Composite Endpoint 13.1% 15.5% 0.83 (0.72–0.97) 0.014 nih.gov
CHD Death or Non-fatal MI 4.2% 5.2% 0.79 (0.61–1.02) 0.068 nih.gov
Acute Coronary Syndromes 6.1% 7.6% 0.79 (0.64–0.98) 0.028 nih.gov
All Cardiovascular Events 14.7% 17.4% 0.86 (0.75–0.98) 0.027 nih.gov

Role in Acute Coronary Syndromes and Percutaneous Coronary Intervention (PCI)

Nicorandil's cardioprotective effects have been investigated in the acute setting of coronary syndromes and during revascularization procedures like PCI, where it may mitigate ischemic and reperfusion injury.

Reduction of Periprocedural Myocardial Infarction and Contrast-Induced Nephropathy

During PCI, nicorandil has been shown to protect against common complications. A meta-analysis of 14 randomized trials demonstrated that nicorandil significantly reduced the incidence of periprocedural myocardial infarction (Relative Risk [RR] = 0.58) researchgate.net. Another meta-analysis of 15 studies involving 2,221 patients confirmed that the early use of nicorandil was associated with a significant reduction of periprocedural myocardial injury (PMI) nih.gov.

Furthermore, nicorandil appears to offer renal protection. Contrast-induced nephropathy (CIN) is a serious complication of angiographic procedures. Multiple meta-analyses have concluded that nicorandil administration significantly reduces the incidence of CIN in patients undergoing PCI or coronary angiography nih.govui.ac.idnih.govtandfonline.com. One meta-analysis of 12 randomized controlled trials found a pooled risk ratio for CIN of 0.38 in favor of nicorandil nih.gov. Another analysis of 13 studies showed a similar protective effect (RR: 0.42) tandfonline.com. This renoprotective effect was observed with both oral and intravenous administration and was also evident in patients with pre-existing renal dysfunction ui.ac.idnih.govtandfonline.com.

Effect of Nicorandil on PCI Complications (Meta-Analysis Data)

Complication Number of Studies Risk Ratio (RR) / Odds Ratio (OR) 95% Confidence Interval P-value
Periprocedural Myocardial Infarction 8 RR = 0.58 --- 0.001 researchgate.net
Contrast-Induced Nephropathy 5 RR = 0.36 --- < 0.00001 researchgate.net
Contrast-Induced Nephropathy 12 RR = 0.38 0.29–0.50 --- nih.gov
Contrast-Induced Nephropathy 7 OR = 0.31 0.20–0.46 < 0.001 ui.ac.id

Improvement of No-Reflow Phenomenon and Myocardial Perfusion

The "no-reflow" phenomenon, where myocardial perfusion is not restored despite a patent epicardial coronary artery after PCI, is a predictor of poor outcomes. Nicorandil has been shown to effectively combat this issue. A meta-analysis of 18 randomized controlled trials found that nicorandil significantly reduced the incidence of the no-reflow phenomenon (Odds Ratio [OR] 0.46) in patients undergoing primary PCI nih.gov. Studies have demonstrated that intracoronary administration of nicorandil improves key indicators of myocardial perfusion, such as the Thrombolysis in Myocardial Infarction (TIMI) flow grade and TIMI myocardial perfusion grade (TMPG) nih.govnih.govpcronline.com. The CHANGE trial, a randomized study of 238 patients, found the incidence of no-reflow was significantly lower in the nicorandil group compared to placebo (9.2% vs. 26.3%, P=0.001) ahajournals.org. This improvement in microcirculatory function is a critical mechanism behind nicorandil's cardioprotective effects during PCI pcronline.comahajournals.org.

Impact on Post-PCI Clinical Outcomes (e.g., Heart Failure, Ventricular Arrhythmia)

By mitigating myocardial injury and improving perfusion, nicorandil has a positive impact on clinical outcomes following PCI. One meta-analysis found that while the effect on the composite risk of major adverse cardiovascular and cerebrovascular events (MACCE) was not statistically significant, there were clear benefits for individual outcomes researchgate.net. Another meta-analysis of 18 trials showed that nicorandil significantly reduced major adverse cardiac events (MACE) (OR, 0.42) nih.gov. This benefit appeared to be driven by significant reductions in the incidence of heart failure (OR, 0.36) and ventricular arrhythmia (OR, 0.43) nih.gov. A separate systematic review also found that nicorandil use was associated with a significant reduction in ventricular tachycardia or fibrillation plos.org. A meta-analysis focusing on STEMI patients undergoing PCI also reported a significant decrease in arrhythmia (RR = 0.52) nih.govresearchgate.net. However, the impact on mortality is less consistent across studies, with some showing no significant reduction nih.govnih.govresearchgate.net.

Post-PCI Clinical Outcomes with Nicorandil (Meta-Analysis Data)

Outcome Odds Ratio (OR) / Risk Ratio (RR) 95% Confidence Interval P-value
Major Adverse Cardiac Events (MACE) OR = 0.42 0.27–0.64 < 0.001 nih.gov
Heart Failure OR = 0.36 0.23–0.57 < 0.001 nih.gov
Ventricular Arrhythmia OR = 0.43 0.31–0.60 < 0.001 nih.gov
Ventricular Arrhythmia RR = 0.52 0.32–0.84 --- nih.govresearchgate.net
Mortality OR = 0.68 0.41–1.11 0.12 nih.gov

Efficacy in Specific Cardiovascular Conditions

Variant Angina and Unstable Angina

Clinical research has demonstrated the efficacy of nicorandil in managing both variant (vasospastic) angina and unstable angina. Its dual mechanism of action, involving nitrate-like effects and ATP-sensitive potassium (K-ATP) channel opening, contributes to its therapeutic benefits in these conditions, which are characterized by myocardial ischemia.

In the context of variant angina, studies have shown that nicorandil can significantly reduce the frequency of anginal attacks. A single-blind clinical trial involving 32 patients with variant angina pectoris evaluated the effects of nicorandil compared to a placebo. The results indicated a substantial decrease in the daily number of anginal attacks during nicorandil therapy (0.7 ± 0.2 per day) compared to the pretreatment placebo period (3.6 ± 0.4 per day). nih.gov Furthermore, continuous ECG monitoring in a subset of these patients revealed a dramatic reduction in the frequency of ST-segment elevation episodes, a key indicator of coronary vasospasm, from 8.6 ± 2.7 per day to 0.4 ± 0.2 per day with nicorandil treatment. nih.gov In 24 of the 32 patients, anginal attacks were completely eliminated during the treatment period. nih.gov

Table 1: Efficacy of Nicorandil in Patients with Variant Angina

Parameter Pre-treatment (Placebo) Nicorandil Treatment Post-treatment (Placebo)
Anginal Attacks per Day 3.6 ± 0.4 0.7 ± 0.2 1.3 ± 0.3
ST-Segment Elevations per Day 8.6 ± 2.7 0.4 ± 0.2 1.9 ± 0.7

Data from a single-blind trial with 32 patients. ST-segment elevation data from a subset of 17 patients.

For unstable angina, a condition that poses a high risk of acute myocardial infarction, nicorandil has also shown significant benefits when added to standard therapies. A double-blind, randomized, placebo-controlled study was conducted on 188 patients admitted with unstable angina. The addition of nicorandil to standard treatment regimens approximately halved the number of transient myocardial ischemia episodes over a 48-hour period compared to the placebo group. pcronline.com Patients in the nicorandil group experienced 36 episodes of transient myocardial ischemia, whereas the placebo group had 75 episodes. pcronline.com The large-scale "Impact Of Nicorandil in Angina" (IONA) study further supports its utility, suggesting that nicorandil can improve the prognosis for patients with unstable angina by reducing a composite endpoint of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain. bohrium.com

Coronary Microvascular Dysfunction and Cardiac Syndrome X

Nicorandil's unique ability to dilate coronary resistance vessels through the activation of K-ATP channels makes it a promising agent for conditions involving coronary microvascular dysfunction (CMD). nih.gov This includes Cardiac Syndrome X (CSX), a condition characterized by angina-like chest pain and ischemic changes on stress testing, but with normal epicardial coronary arteries on angiography.

A randomized study involving 62 patients with stable angina undergoing percutaneous coronary intervention (PCI) investigated nicorandil's effect on microvascular function. The Index of Microcirculatory Resistance (IMR), a measure of coronary microvascular status, was significantly lower in patients who received intravenous nicorandil compared to a control group (17.9 ± 9.1 units vs. 25.4 ± 12.1 units, respectively). pcronline.compcronline.com This indicates improved microvascular function and suggests a protective effect against the microvascular dysfunction that can be induced by PCI. pcronline.compcronline.com

Table 2: Effect of Nicorandil on Index of Microcirculatory Resistance (IMR) Post-PCI

Group Number of Patients Mean IMR (units)
Nicorandil Group 33 17.9 ± 9.1
Control Group 29 25.4 ± 12.1

Data from a randomized study in patients with stable angina undergoing PCI.

A meta-analysis of 24 randomized controlled trials involving 2,323 patients specifically evaluated the efficacy of nicorandil in treating CSX. The analysis found that nicorandil provided significant benefits in improving angina symptoms and resting electrocardiogram (ECG) results. nih.govnih.gov Furthermore, it prolonged the time to 1 mm ST-segment depression during treadmill tests, indicating improved exercise tolerance. nih.govnih.gov The study also highlighted nicorandil's positive impact on endothelial function, a key factor in the pathophysiology of CSX. Treatment with nicorandil was associated with a reduction in the levels of endothelin-1 (a vasoconstrictor) and an increase in the levels of nitric oxide (a vasodilator). nih.govnih.gov

Heart Failure and Left Ventricular Function (e.g., Ejection Fraction, Myocardial Strain)

Research has explored the role of nicorandil in the setting of heart failure, particularly its effects on left ventricular (LV) function. Preclinical studies in animal models of ischemic heart failure have suggested that nicorandil can improve cardiac function and attenuate adverse LV remodeling, including hypertrophy and fibrosis. nih.gov

Clinical trials have provided further evidence of these benefits in humans, especially in the context of acute myocardial infarction (AMI). The multicenter, randomized, double-blind CHANGE trial investigated the effects of intravenous nicorandil administered before primary PCI in 238 patients with ST-segment–elevation myocardial infarction. The results showed that the nicorandil group had a significantly higher left ventricular ejection fraction (LVEF) compared to the placebo group, both at 5-7 days post-procedure (47.0% vs. 43.3%) and at the 6-month follow-up (50.1% vs. 46.4%). ahajournals.org This sustained improvement in LVEF suggests a cardioprotective effect that helps preserve myocardial function after an ischemic event. ahajournals.org

Table 3: Impact of Nicorandil on Left Ventricular Ejection Fraction (LVEF) Post-MI

Time Point LVEF in Nicorandil Group (%) LVEF in Placebo Group (%) P-value
5-7 Days 47.0 ± 10.2 43.3 ± 10.0 0.011
6 Months 50.1 ± 9.7 46.4 ± 8.5 0.009

Data from the CHANGE trial in patients with ST-segment–elevation myocardial infarction.

A meta-analysis of 24 randomized controlled trials further supports these findings, concluding that nicorandil administration in patients with acute coronary syndrome leads to a significant improvement in LVEF. medrxiv.org These cardioprotective effects are attributed to nicorandil's ability to improve microcirculation and mimic ischemic preconditioning, thereby reducing reperfusion injury and preserving cardiac muscle.

Coronary Chronic Total Occlusion (CTO)

The management of patients with coronary chronic total occlusion (CTO) often presents a clinical challenge. While revascularization is an option, many patients are managed with medical therapy. Recent research has focused on nicorandil's potential benefits in this specific patient population.

A randomized controlled trial was conducted to determine whether nicorandil could improve left ventricular myocardial strain in 61 patients with CTO. nih.govfrontiersin.orgnih.gov Patients were randomized to receive either nicorandil in addition to standard therapy or standard therapy alone for three months. Myocardial function was assessed using three-dimensional speckle-tracking echocardiography. The primary endpoint, LV global area strain (GAS), was significantly improved in the nicorandil group compared to the control group at the 3-month follow-up (-23.7 ± 6.3% vs. -20.3 ± 5.6%). nih.govnih.gov This improvement in myocardial strain, an indicator of myocardial deformation and function, suggests that nicorandil can enhance cardiac mechanics in CTO patients. nih.gov

Table 4: Effect of Nicorandil on Left Ventricular Global Area Strain (GAS) in CTO Patients at 3 Months

Group Number of Patients Mean Global Area Strain (%) P-value
Nicorandil Group 31 -23.7 ± 6.3 0.033
Control Group 30 -20.3 ± 5.6

Data from a randomized controlled trial on patients with coronary chronic total occlusion.

Interestingly, while GAS showed significant improvement, there were no significant differences in LVEF between the two groups at the end of the study. nih.govnih.gov This suggests that myocardial strain may be a more sensitive marker for detecting subtle improvements in LV function in this patient population. In addition to the improvements in cardiac mechanics, the study also found that patients in the nicorandil group reported significantly better scores for angina stability and frequency. nih.govnih.gov

Pharmacological Interactions and Safety Profile Considerations of Nicorandil

Drug-Drug Interactions (Mechanistic Basis)

The potential for drug-drug interactions with nicorandil (B1678753) is rooted in its vasodilatory effects, which are mediated through two primary pathways: the opening of ATP-sensitive potassium (KATP) channels and the donation of nitric oxide (NO), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. drugbank.comnih.govnih.gov

Contraindication with Phosphodiesterase-5 Inhibitors and Soluble Guanylate Cyclase Stimulators

The co-administration of nicorandil with phosphodiesterase-5 (PDE5) inhibitors or soluble guanylate cyclase (sGC) stimulators is contraindicated due to the risk of a severe and potentially life-threatening drop in blood pressure. torrentian.comeuropa.eumedicines.org.uk

Mechanistic Basis:

Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil, Tadalafil, Vardenafil): Nicorandil's nitrate (B79036) component increases the production of cGMP, a second messenger that mediates vasodilation. drugbank.com PDE5 inhibitors work by preventing the breakdown of cGMP. The concurrent use of these two classes of drugs leads to a synergistic and profound accumulation of cGMP, resulting in excessive vasodilation and a precipitous fall in blood pressure. torrentian.comeuropa.eu

Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat): Riociguat and other sGC stimulators directly stimulate the production of cGMP, independent of nitric oxide. torrentian.comwww.nhs.uk When combined with nicorandil, which also increases cGMP through its NO-donating properties, there is a dual mechanism for cGMP elevation, leading to a significant and dangerous hypotensive effect. torrentian.comeuropa.eumedicines.org.uk

Table 1: Contraindicated Drug Combinations with Nicorandil

Interacting Drug Class Examples Mechanism of Interaction Clinical Consequence
Phosphodiesterase-5 (PDE5) Inhibitors Sildenafil, Tadalafil, Vardenafil Synergistic increase in cGMP levels Severe hypotension torrentian.comeuropa.eumedicines.org.uk

Interactions with Other Cardiovascular Medications

Caution is advised when nicorandil is used in conjunction with other cardiovascular medications that also possess blood pressure-lowering effects.

Antihypertensive Agents and Other Vasodilators: The concurrent use of nicorandil with antihypertensive drugs or other vasodilators can lead to an additive hypotensive effect. europa.eumedicines.org.uk This includes, but is not limited to, beta-blockers, calcium channel blockers, ACE inhibitors, and angiotensin receptor blockers. www.nhs.uk While in some cases this combination may be used therapeutically, careful monitoring of blood pressure is essential to avoid symptomatic hypotension.

Dapoxetine: This medication, used for the treatment of premature ejaculation, should be prescribed with caution in patients taking nicorandil due to the potential for reduced orthostatic tolerance, increasing the risk of fainting or dizziness upon standing. europa.eumedicines.org.uk

Tricyclic Antidepressants and Alcohol: Both tricyclic antidepressants and alcohol can potentiate the blood pressure-lowering effects of nicorandil, increasing the risk of hypotension. europa.eumedicines.org.uk

Table 2: Notable Interactions with Other Cardiovascular and Vasoactive Agents

Interacting Agent/Class Examples Potential Clinical Outcome
Antihypertensive Agents Beta-blockers, Calcium channel blockers, ACE inhibitors Increased hypotensive effect europa.eumedicines.org.ukwww.nhs.uk
Other Vasodilators - Additive blood pressure lowering europa.eumedicines.org.uk
Dapoxetine - Reduced orthostatic tolerance europa.eumedicines.org.uk
Tricyclic Antidepressants Amitriptyline Potentiated hypotensive effect europa.eumedicines.org.ukwww.nhs.uk

Concomitant Use with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Acetylsalicylic Acid

The simultaneous use of nicorandil with NSAIDs, including acetylsalicylic acid (aspirin), increases the risk of severe gastrointestinal complications. torrentian.comeuropa.eu

Mechanistic Basis:

While the precise mechanism is not fully elucidated, it is understood that both nicorandil and NSAIDs can independently cause gastrointestinal ulceration. europa.eueuropa.eu Their concurrent use appears to have a synergistic or additive effect, significantly elevating the risk of developing ulcers, which can lead to serious complications such as gastrointestinal hemorrhage and perforation. europa.eumedicines.org.uktorrentpharma.comhpra.iehpra.ie Caution is therefore advised when considering the concomitant use of these medications. torrentian.comeuropa.eu

Notable Adverse Reactions (Mechanistic Insights)

The adverse reaction profile of nicorandil is largely predictable based on its pharmacological actions.

Gastrointestinal Ulcerations and Associated Complications (e.g., Fistula Formation)

A significant and serious adverse effect associated with nicorandil is the development of ulcerations throughout the gastrointestinal tract, from the mouth to the anus. torrentian.cominnovareacademics.innih.gov These ulcers can be severe, refractory to conventional treatment, and may lead to complications such as perforation, fistula formation, or abscesses. torrentian.comeuropa.eutorrentpharma.com

Mechanistic Insights:

The exact mechanism underlying nicorandil-induced ulceration is not fully understood, but it is thought to be related to its pharmacological activity. nih.gov One hypothesis suggests the involvement of an ulcerogenic metabolite. nih.gov These ulcers often only resolve upon discontinuation of nicorandil treatment. torrentian.comhpra.ie Patients with pre-existing conditions like diverticular disease may be at a higher risk for fistula formation or bowel perforation. torrentian.comeuropa.euhpra.iehpra.ie The time to onset of ulceration can vary widely, from shortly after starting treatment to several years later. torrentian.comhpra.ie

Headache and Hypotension (Vasodilation-Related)

Headache and hypotension are common adverse effects of nicorandil, directly resulting from its vasodilatory properties. drugbank.cominnovareacademics.in

Mechanistic Insights:

Headache: The vasodilation of cerebral blood vessels is believed to be the primary cause of the headaches experienced by many patients, particularly at the beginning of therapy. drugbank.cominnovareacademics.in This is a class effect shared with other vasodilators, such as nitrates.

Hypotension: The systemic vasodilation caused by both the potassium channel opening and the nitric oxide donating actions of nicorandil leads to a reduction in both preload and afterload, which can result in a drop in blood pressure. drugbank.comnih.gov This effect is dose-dependent. innovareacademics.in

Table 3: Common Vasodilation-Related Adverse Reactions of Nicorandil

Adverse Reaction Mechanistic Basis
Headache Cerebral vasodilation drugbank.cominnovareacademics.in

Hyperkalemia

Nicorandil's mechanism of action as an ATP-sensitive potassium (K-ATP) channel activator inherently carries the potential to alter serum potassium levels. jetir.org The activation of these channels facilitates the movement of potassium ions from the intracellular to the extracellular space. jetir.orgresearchgate.net This efflux leads to hyperpolarization of the cell membrane and subsequent vasodilation. jetir.orgresearchgate.net However, this same process can lead to an accumulation of potassium in the blood, resulting in hyperkalemia. jetir.orgresearchgate.net

This effect is particularly concerning in certain patient populations, such as those with chronic kidney disease (CKD), where the ability to excrete potassium is already compromised. researchgate.netnih.gov In patients with CKD, including those on dialysis, nicorandil has been reported to cause severe and refractory hyperkalemia that resolves only upon discontinuation of the drug. researchgate.netnih.gov Acute medical conditions that induce physical stress, such as hypoxia or ischemia, may also enhance nicorandil's hyperkalemic effect by further promoting the opening of ATP-sensitive potassium channels. nih.gov

The risk of hyperkalemia can be exacerbated by the concurrent use of other medications that also tend to increase serum potassium levels. www.nhs.uk Caution is advised when nicorandil is co-administered with drugs such as ACE inhibitors (e.g., lisinopril, ramipril), angiotensin receptor blockers (ARBs) (e.g., losartan, candesartan, azilsartan), and other potassium-sparing agents. www.nhs.ukdrugbank.commedindia.net While considered a rare adverse effect, clinicians should be aware of the potential for nicorandil-induced hyperkalemia, especially in at-risk patients or when other contributing factors are present. jetir.org

Pharmacokinetic Considerations (Limited to Academic Relevance)

The pharmacokinetic profile of nicorandil has been well-characterized in human studies.

Distribution: The apparent volume of distribution for nicorandil is approximately 1.0 to 1.4 L/kg of body weight. drugbank.cominnovareacademics.indrugbank.com The drug is weakly bound to human plasma proteins, with a free fraction estimated to be around 75%. drugbank.comdrugbank.commedsafe.govt.nz

Metabolism and Elimination: Nicorandil undergoes extensive metabolism, primarily through denitration, which is a key pathway for its elimination. innovareacademics.inservice.gov.uk This process results in the formation of pharmacologically inactive metabolites, with N-(2-hydroxyethyl)-nicotinamide being the major metabolite found in urine. innovareacademics.inecrjournal.comdrugbank.com The nicotinamide (B372718)/nicotinic acid biotransformation pathway is also involved. drugbank.com

Elimination occurs mainly via the kidneys, with metabolites being the primary form excreted in the urine. service.gov.ukdrugbank.com The elimination of nicorandil is characterized by a rapid main phase with a half-life of about one hour. service.gov.uk A slower elimination phase has also been observed, particularly with repeated dosing. medicines.org.ukdrugbank.com The total body clearance is high, estimated at approximately 40-55 L/hour. medicines.org.uk

Special Populations: Studies have shown that the pharmacokinetic profile of nicorandil is not significantly altered in elderly individuals or in patients with chronic renal failure or liver disease. service.gov.ukdrugbank.commedsafe.govt.nz Therefore, significant dose adjustments are generally not considered necessary for these populations based on pharmacokinetics alone. medsafe.govt.nz

Pharmacokinetic Parameters of Nicorandil

ParameterValueReference
Bioavailability~75% medicines.org.ukinnovareacademics.inecrjournal.com
Time to Peak Plasma Concentration (Tmax)30-60 minutes drugbank.comecrjournal.comservice.gov.uk
Volume of Distribution (Vd)1.0-1.4 L/kg drugbank.cominnovareacademics.indrugbank.com
Plasma Protein Binding~25% drugbank.comdrugbank.commedsafe.govt.nz
Elimination Half-Life (t½)~1 hour (main phase) service.gov.uk
Time to Steady State4-5 days (twice-daily dosing) drugbank.commedicines.org.uk
Primary Route of EliminationRenal (as metabolites) service.gov.ukdrugbank.com

Structure Activity Relationships and Synthetic Derivatives of Nicorandil

Structural Basis of Nicorandil's Dual Mechanism

Nicorandil's pharmacological profile is a direct consequence of its hybrid structure, incorporating both a nicotinamide (B372718) derivative and a nitrate (B79036) ester. This combination allows it to function as both a potassium channel opener and a nitric oxide (NO) donor, contributing to its vasodilatory effects.

Significance of the Nicotinamide Moiety for KATP Channel Activation

The nicotinamide portion of the Nicorandil (B1678753) molecule is crucial for its activity as an ATP-sensitive potassium (K-ATP) channel opener. This action is primarily responsible for the dilation of coronary resistance vessels. The interaction of the nicotinamide moiety with the K-ATP channels leads to hyperpolarization of the vascular smooth muscle cell membrane. This change in membrane potential inhibits the influx of calcium ions, resulting in muscle relaxation and vasodilation. Studies have shown that the integrity of the nicotinamide structure is essential for this activity, as modifications to this part of the molecule can significantly alter its ability to activate these channels.

Role of the Nitrate Group for NO Donation

The presence of a nitrate group (-O-NO2) in Nicorandil's structure underpins its second mechanism of action: the donation of nitric oxide. nih.gov This function is analogous to that of traditional nitrate vasodilators. nih.gov The release of NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Elevated cGMP levels then trigger a cascade of events that result in the relaxation of these muscle cells, particularly in the large coronary arteries. This nitrate-like effect contributes to a reduction in both preload and afterload on the heart. Research has demonstrated that the nitrate moiety is directly responsible for these NO-mediated effects, and its removal or replacement would abolish this aspect of Nicorandil's activity. nih.gov

Design and Synthesis of Nicorandil Analogues

The unique dual-action of Nicorandil has spurred the design and synthesis of various analogues to investigate and potentially enhance its pharmacological properties. These synthetic efforts have primarily focused on modifying the pyridine (B92270) ring and the side chains of the molecule.

Modifications of the Pyridine Ring and Side Chains

Researchers have explored a range of modifications to the pyridine ring of the nicotinamide moiety. These changes have included the introduction of different substituents at various positions on the ring to probe the steric and electronic requirements for optimal K-ATP channel activation. Similarly, alterations to the ethyl nitrate side chain have been investigated. These modifications have aimed to understand the impact of chain length, branching, and the nature of the nitrate ester on both K-ATP channel opening and NO-donating capabilities.

Exploration of Thionicotinic Acid Derivatives and Pyridine-Based Compounds

A specific area of interest has been the synthesis of thionicotinic acid derivatives of Nicorandil. In these analogues, the oxygen atom of the nicotinamide carbonyl group is replaced by a sulfur atom. This bioisosteric replacement can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with the K-ATP channel. Furthermore, a broader range of pyridine-based compounds has been synthesized to explore the general importance of the pyridine scaffold for K-ATP channel opening activity. These investigations help to delineate the essential structural features required for this pharmacological effect.

Correlation Between Structural Modifications and Pharmacological Activity

The synthesis of Nicorandil analogues has provided valuable insights into the structure-activity relationships (SAR) governing its dual mechanism of action. By systematically altering the molecule's structure and observing the resulting changes in pharmacological activity, a clearer picture of the molecular requirements for K-ATP channel activation and NO donation has emerged.

For instance, studies on analogues where the nitrate group was replaced with other NO-donating moieties, such as furoxans, revealed that while the vasorelaxing, NO-mediated effect could be maintained or even enhanced, the affinity for K-ATP channels was often lost. researchgate.net This highlights the specific role of the nicotinamide portion in K-ATP channel interaction. Conversely, modifications to the nicotinamide ring that diminish its hydrogen-bonding capacity have been shown to reduce the potency of K-ATP channel opening, while having a lesser impact on the NO-donating function of the nitrate group.

The following tables summarize some of the key findings from SAR studies on Nicorandil analogues.

Modification Effect on KATP Channel Activity Effect on NO Donor Activity Key Findings
Replacement of Nitrate Group with Furoxan Decreased or AbolishedMaintained or IncreasedDemonstrates the distinct roles of the nicotinamide and nitrate moieties. The nicotinamide portion is crucial for KATP channel interaction.
Modification of the Pyridine Ring Sensitive to Substituent Position and NatureGenerally Less AffectedHighlights the specific structural requirements of the nicotinamide moiety for binding to and activating the KATP channel.
Alteration of the Ethyl Side Chain Activity can be modulated by chain length and flexibilityDependent on the stability and NO-releasing properties of the new groupShows that the linker between the pharmacophores plays a role in optimizing both activities.
Analogue Class Structural Change Impact on Pharmacological Profile
Thionicotinic Acid Derivatives Replacement of carbonyl oxygen with sulfur in the nicotinamide moietyAlters the electronic and hydrogen-bonding properties, potentially modulating KATP channel affinity and selectivity.
Pyridine-Based Compounds Variations in the pyridine ring structure and substituentsHelps to define the essential pharmacophoric elements of the pyridine ring for KATP channel opening.

These structure-activity relationship studies are fundamental to the rational design of new compounds with potentially improved therapeutic profiles, such as enhanced potency, greater selectivity for specific K-ATP channel subtypes, or a modified duration of action.

Impact on K-ATP Channel Selectivity and Efficacy

The interaction of nicorandil with ATP-sensitive potassium (K-ATP) channels is a cornerstone of its therapeutic action, leading to hyperpolarization of vascular smooth muscle cells and subsequent vasodilation. The nicotinamide head group and the nitrate ester-containing side chain are both crucial for this activity.

Alterations to the nicotinamide ring, such as the introduction of various substituents, have been shown to modulate the potency and selectivity of K-ATP channel opening. The precise nature and position of these substituents can influence the binding affinity of the molecule to the sulfonylurea receptor (SUR) subunit of the K-ATP channel, thereby affecting channel activation.

Furthermore, the integrity of the nitrate ester moiety is paramount for K-ATP channel agonism. Studies involving the replacement of the nitrooxy group with other nitric oxide-donating functionalities, such as furoxans, have demonstrated a significant reduction or complete loss of affinity for K-ATP channels. This suggests that the nitrate ester itself, and not just its ability to release NO, plays a direct role in the interaction with the channel complex. These findings underscore the intricate structural requirements for effective K-ATP channel opening by nicorandil analogs.

Modification
Replacement of Nitrate Ester with Furoxan MoietyModifications to the Nicotinamide Ring

Influence on Nitric Oxide Release Profile

The nitric oxide-donating property of nicorandil contributes significantly to its vasodilatory effects, particularly in the venous circulation. This action is mediated by the enzymatic release of NO from the nitrate ester group, which then activates soluble guanylate cyclase in vascular smooth muscle cells, leading to relaxation.

The rate and extent of NO release can be modulated by structural modifications to the nicorandil molecule. For instance, the nature of the chemical linker between the nicotinamide core and the nitrate ester can influence the metabolic stability of the nitrate group and, consequently, the kinetics of NO liberation.

Research into synthetic derivatives has explored the substitution of the nitrate ester with alternative NO-donating moieties to achieve different release profiles. Furoxan-based hybrids of nicorandil, for example, have been synthesized and shown to release NO, contributing to their vasorelaxant effects. The design of such hybrids allows for a more controlled and potentially targeted delivery of NO, which could be advantageous in specific therapeutic contexts. The initial rates of NO release from these derivatives have been shown to be linearly dependent on their concentration.

Derivative Type
Furoxan-based HybridsModifications to the Linker Chain

Advanced Research Methodologies and Future Directions in Nicorandil Research

Application of "Omics" Technologies

High-throughput "omics" technologies are poised to revolutionize the understanding of Nicorandil's mechanism of action by providing a comprehensive view of its effects on various biological molecules.

Proteomics Investigations of Nicorandil's Effects on Protein Expression and Post-Translational Modifications

Proteomics, the large-scale study of proteins, offers a powerful lens to examine the impact of Nicorandil (B1678753) on cellular function. Mass spectrometry-based techniques are central to proteomics, enabling the identification and quantification of thousands of proteins and their post-translational modifications (PTMs) from a biological sample. PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein activity, localization, and stability, and their analysis can reveal the signaling pathways modulated by a drug.

While comprehensive proteomic studies on Nicorandil are still emerging, existing research has demonstrated its influence on the expression of specific proteins. For instance, Nicorandil has been shown to affect the protein kinase RNA-like endoplasmic reticulum kinase (PERK) signaling pathway, which is involved in the unfolded protein response to endoplasmic reticulum stress. bmj.com In hypertensive models, Nicorandil treatment was found to upregulate the expression of endothelial nitric oxide synthase (eNOS) in the kidneys. nih.gov Furthermore, in transgenic mouse hearts, Nicorandil normalized the increased protein expression of total and phosphorylated connexin43, a key component of gap junctions involved in cardiac impulse conduction. researchgate.net

Future proteomics research could systematically map the changes in the proteome and various PTMs following Nicorandil treatment. Such studies would provide an unbiased, global view of the cellular pathways affected by the drug, potentially uncovering novel mechanisms and therapeutic targets.

Table 1: Examples of Proteins and Genes Modulated by Nicorandil

MoleculeTypeObserved Effect of NicorandilContext
PERK Signaling Pathway ProteinsProteinAlleviation of signaling activationHigh glucose-induced endoplasmic reticulum stress bmj.com
Endothelial Nitric Oxide Synthase (eNOS)ProteinUpregulation of expressionGlomeruli of salt-sensitive hypertensive rats nih.gov
Connexin43ProteinNormalization of increased total and phosphorylated expressionTransgenic mouse hearts with impulse conduction slowing researchgate.net
ANP, BNP, β-MHCGeneNo inhibition of increased expressionGαq-induced transgenic mouse hearts researchgate.net

Metabolomics Profiling in Response to Nicorandil Treatment

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This approach can provide a functional readout of the physiological state of a cell or organism, reflecting the interplay between genetic and environmental factors. plos.org Given Nicorandil's primary effects on cellular energetics and mitochondrial function, metabolomic profiling represents a promising avenue for future research.

The main biotransformation pathways of Nicorandil itself involve denitration, leading to the primary inactive metabolite 2-nicotinamidoethanol, followed by metabolism of the resulting nicotinamide (B372718) portion. drugbank.com However, the broader impact of Nicorandil on the host's metabolome remains largely unexplored.

Future studies could employ metabolomics to investigate how Nicorandil alters metabolic pathways related to energy production (e.g., glycolysis, fatty acid oxidation), oxidative stress, and nucleotide metabolism. For example, since Nicorandil is a nicotinamide derivative, it could potentially influence the nicotinate and nicotinamide metabolic pathways, which are crucial for cellular redox reactions. mdpi.com Such research could identify novel biomarkers to monitor drug response and provide deeper insights into its cardioprotective effects beyond its direct vasodilatory actions.

Potential for Genomics and Molecular Imaging in Understanding Mechanisms

Genomic studies can help elucidate the genetic basis for variability in drug response. Research into Nicorandil has touched upon its effects on the expression of specific genes. One study in a transgenic mouse model of Gαq-induced heart failure found that while Nicorandil had protective effects, it did not inhibit the increased gene expression of cardiac stress markers such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). researchgate.net Pharmacogenomic studies could further identify genetic variants that influence an individual's response to Nicorandil, paving the way for personalized medicine approaches.

Molecular imaging techniques, particularly Positron Emission Tomography (PET), offer the ability to non-invasively visualize and quantify physiological processes and drug-target engagement in vivo. frontiersin.org Developing a radiolabeled form of Nicorandil could enable researchers to track its distribution, quantify its binding to target tissues, and measure its occupancy of KATP channels in real-time. youtube.com This would provide invaluable information on its pharmacokinetic and pharmacodynamic profiles directly in a living system, helping to optimize therapeutic strategies and understand its mechanism of action in various disease states.

Elucidating Unresolved Mechanistic Aspects

Despite decades of clinical use, specific details of Nicorandil's molecular mechanisms continue to be an active area of investigation.

Detailed Mechanisms of Mitochondrial Integrity Preservation

A cornerstone of Nicorandil's cardioprotective effect is its ability to preserve mitochondrial integrity. The primary mechanism is the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels. medicinescience.org This activation leads to an influx of potassium ions into the mitochondrial matrix, which has several beneficial downstream effects:

Membrane Depolarization: The influx of K+ partially depolarizes the mitochondrial inner membrane, reducing the electrochemical gradient that drives calcium (Ca2+) entry into the mitochondria. nih.gov

Prevention of Calcium Overload: By limiting Ca2+ uptake, Nicorandil prevents mitochondrial calcium overload, a key trigger for the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death (apoptosis). medicinescience.org

Reduced Oxidative Stress: The preservation of mitochondrial volume and function helps to reduce the generation of reactive oxygen species (ROS), thereby protecting the cell from oxidative damage. medicinescience.org

Maintained ATP Production: By preventing mitochondrial dysfunction, Nicorandil helps to maintain cellular energy production in the form of ATP. nih.gov

This cascade of events ultimately protects cardiomyocytes from injury, particularly during ischemia-reperfusion events.

Comprehensive Understanding of Anti-Inflammatory and Anti-Fibrotic Pathways

Beyond its direct vascular and mitochondrial effects, Nicorandil exhibits significant anti-inflammatory and anti-fibrotic properties. These effects are mediated through a combination of its KATP channel opening and nitric oxide (NO) donating actions. nih.gov

Anti-Inflammatory Pathways: Nicorandil has been shown to modulate key inflammatory signaling pathways. In patients undergoing percutaneous coronary intervention, intracoronary administration of Nicorandil significantly decreased the expression of pro-inflammatory cytokines such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov It can also suppress the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that governs the expression of many inflammatory genes. nih.gov

Anti-Fibrotic Pathways: The anti-fibrotic effects of Nicorandil are crucial in preventing adverse tissue remodeling following injury. In experimental models, Nicorandil has been shown to attenuate cardiac and pulmonary fibrosis. nih.gov This is achieved by:

Inhibiting Fibrogenic Factors: Nicorandil can reduce the levels of key fibrotic mediators like transforming growth factor-beta (TGF-β).

Reducing Collagen Deposition: The drug has been observed to decrease the accumulation of collagen in tissues.

Modulating Oxidant/Antioxidant Balance: By enhancing antioxidant defenses, Nicorandil counteracts the oxidative stress that contributes to fibrotic processes.

The predominance of either KATP channel opening or NO donation in these protective effects can depend on the specific disease model and tissue type. nih.govnih.gov A comprehensive understanding of these pathways is essential for leveraging Nicorandil's full therapeutic potential in inflammatory and fibrotic diseases.

Table 2: Summary of Nicorandil's Anti-Inflammatory and Anti-Fibrotic Effects

EffectMediators/Pathways AffectedObserved Outcome
Anti-InflammatoryDownregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, CRP)Reduced systemic inflammatory response nih.gov
Inhibition of NF-κB activationDecreased expression of inflammatory genes nih.gov
Anti-FibroticInhibition of fibrogenic factors (e.g., TGF-β)Attenuation of tissue fibrosis nih.gov
KATP channel opening and NO donationDecreased collagen deposition nih.gov

Neuroprotective Mechanisms in Ischemic Stroke

Recent research has illuminated the potential of nicorandil in providing neuroprotection during ischemic stroke. nih.govresearchgate.net Brain tissue is highly susceptible to ischemia due to the low tolerance of neurons to hypoxic conditions. nih.govresearchgate.net Nicorandil's therapeutic potential in this context stems from its dual mechanism of action: it functions as both a nitric oxide (NO) donor and an opener of adenosine (B11128) triphosphate (ATP)-sensitive potassium (KATP) channels. nih.govresearchgate.net

During the final stages of anoxia, the opening of K+ channels leads to hyperpolarization in neuronal cells. nih.govresearchgate.net This process decreases neuronal activity and helps conserve the brain's energy. Nicorandil can initiate and sustain this hyperpolarization phase, conferring a neuroprotective effect during oxygen deprivation. nih.govresearchgate.net

Beyond this primary mechanism, studies have shown that nicorandil can improve stroke outcomes through several secondary effects. These include anti-inflammatory, anti-oxidative, and edema-reducing properties. nih.govresearchgate.net Furthermore, research indicates that nicorandil can increase cerebral blood flow, help prevent neuronal death by reducing calcium overload, and stabilize the blood-brain barrier. nih.gov In animal models of middle cerebral artery occlusion (MCAO), nicorandil treatment has been shown to decrease brain damage and improve learning and memory by promoting synaptic connections. nih.gov

Mechanism Effect
KATP Channel Opening Induces hyperpolarization of neuronal cells, decreasing neuronal activity and conserving energy. nih.govresearchgate.net
Nitric Oxide (NO) Donation Contributes to improved cerebral blood flow. nih.gov
Anti-inflammatory Reduces inflammation in the ischemic brain tissue. nih.govresearchgate.netnih.gov
Anti-oxidative Mitigates oxidative stress associated with ischemia. nih.govresearchgate.net
Edema Reduction Decreases cerebral edema following a stroke. nih.govresearchgate.net
BBB Stabilization Helps maintain the integrity of the blood-brain barrier. nih.gov
Synaptogenesis Promotion Increases levels of proteins associated with synaptic growth and reconstruction. nih.gov

Future Clinical Trial Designs

The promising preclinical and observational data for nicorandil necessitates well-designed clinical trials to firmly establish its therapeutic roles in various conditions.

Large-Scale, Long-Term Outcome Trials in Specific Patient Cohorts (e.g., Diabetes, Microvascular Angina)

Current evidence suggests potential benefits of nicorandil in specific patient populations, such as elderly patients with diabetes mellitus (DM) and coronary heart disease (CHD), and those with microvascular angina. Studies have shown that nicorandil can improve angina symptoms and vascular endothelial function in elderly diabetic patients with CHD. nih.gov However, these studies are often limited by small sample sizes, highlighting the need for more extensive research. nih.gov

Similarly, while preliminary randomized controlled trials indicate that nicorandil can improve angina symptoms in patients with microvascular angina, there is a recognized lack of high-quality, large-scale trials to robustly evaluate its clinical effectiveness and long-term prognosis in this cohort. researchgate.net Future research should focus on large, multicenter, randomized, double-blind, placebo-controlled trials like the IONA (Impact of Nicorandil in Angina) study, which assessed long-term cardiovascular events. frontiersin.orgnih.gov Such trials are crucial to confirm the benefits of nicorandil on major adverse cardiovascular events (MACE) and other long-term outcomes in these specific, high-risk patient groups.

Evaluation of Combination Therapies for Synergistic Effects

The potential for synergistic effects when nicorandil is combined with other cardiovascular medications is a significant area for future clinical investigation. Observational studies and preclinical data have shown promising results.

With Beta-Adrenergic Receptor Blockers (BBs): A large retrospective cohort study involving 16,912 individuals demonstrated that combining nicorandil with BBs was associated with a significantly lower incidence of MACE compared to BBs alone in patients with coronary artery disease. nih.gov

With Calcium Channel Blockers (CCBs): In a real-world study, the combination of nicorandil and dihydropyridine CCBs was more effective than DHP-CCBs alone in reducing the long-term risks of MACE and stroke in patients with CHD, with more pronounced benefits in patients with diabetes. scienceopen.com Preclinical studies also demonstrated a synergistic protective effect of nicorandil and amlodipine on mitochondrial function during induced myocardial infarction in rats. nih.gov

With Antiplatelet Agents: Studies have investigated the combination of nicorandil with agents like clopidogrel, suggesting that the combined application can effectively reduce platelet activation in patients undergoing percutaneous coronary intervention (PCI), contributing to the recovery of cardiac function. researchgate.net

Future clinical trials should be designed to prospectively evaluate these combinations in a randomized, controlled manner to confirm these observational findings and elucidate the mechanisms behind the synergistic effects.

Combination Drug Patient Cohort/Model Observed Synergistic Effect
Beta-BlockersCoronary Artery Disease PatientsReduced incidence of Major Adverse Cardiovascular Events (MACE). nih.gov
Dihydropyridine CCBsCoronary Heart Disease PatientsDecreased long-term risk of MACE and stroke. scienceopen.com
AmlodipineRat Model of Myocardial InfarctionProtection of heart mitochondrial enzymes and antioxidant defense system. nih.gov
ClopidogrelAcute Coronary Syndrome Patients undergoing PCIReduced platelet activation and improved recovery of cardiac function. researchgate.net

Studies on Nicorandil's Role in Preventing Cardiac Remodeling

Cardiac remodeling, a key pathological process in heart failure, involves changes in ventricular size, shape, and function. Emerging evidence indicates that nicorandil may play a crucial role in preventing this process.

Experimental studies have shown that nicorandil can inhibit oxidative stress-induced apoptosis (programmed cell death) in cardiomyocytes. researchgate.net This anti-apoptotic effect is mediated through both its NO-donating properties and its activation of mitochondrial KATP channels. researchgate.net The NO pathway can interrupt apoptotic signaling, while the KATP channel activation inhibits early apoptotic events like the loss of mitochondrial membrane potential. researchgate.net

In a mouse model of myocardial infarction, nicorandil treatment was found to alleviate cardiac remodeling by mitigating left ventricular enlargement, improving myocardial contractility, decreasing cardiomyocyte apoptosis, and inhibiting the development of myocardial fibrosis. nih.gov This effect was linked to the upregulation of the nucleolin/autophagy axis and regulation of the TGF-β/Smad signaling pathway. nih.gov Future studies should focus on clinical trials designed to assess long-term changes in cardiac structure and function using advanced imaging techniques in patients at risk for cardiac remodeling.

Development of Next-Generation Nicorandil Analogues

While nicorandil has a unique dual mechanism of action, the development of next-generation analogues could offer improved therapeutic profiles.

Design for Enhanced Organ-Specific Targeting

A key direction for future medicinal chemistry research is the design of nicorandil analogues with enhanced organ-specific targeting. The goal is to maximize therapeutic efficacy in a target organ, such as the heart or brain, while minimizing systemic effects. This can be achieved by modifying the chemical structure of nicorandil to alter its pharmacokinetic and pharmacodynamic properties.

One approach involves creating hybrid compounds. For instance, researchers have synthesized analogues where the nitroxy group of nicorandil is replaced with furoxan moieties, which are also NO-donors. nih.gov This strategy allows for modulation of the vasorelaxing properties and can alter the mechanism of action, with some analogues acting primarily through sGC activation rather than KATP channels. nih.gov

Another strategy is the development of tissue-specific prodrugs or conjugated compounds that are activated preferentially in the target tissue. A patent for nicorandil derivatives describes compounds for the treatment of diseases related to the kidneys, suggesting the potential for creating analogues with kidney-specific activity. google.com General principles of drug design for organ specificity include:

Altering Lipophilicity: Modifying the molecule to be more or less fat-soluble can influence its distribution in the body and its ability to cross specific biological membranes.

Attaching Targeting Moieties: Linking the nicorandil analogue to a molecule that specifically binds to receptors or transporters on the surface of target cells.

Exploiting Local Metabolism: Designing a prodrug that is converted to its active form by enzymes that are uniquely or highly expressed in the target organ.

These medicinal chemistry strategies represent a promising frontier for developing more potent and specific therapies based on the foundational pharmacology of nicorandil.

Strategies for Modulating Release Kinetics of Active Moieties

The relatively short biological half-life of nicorandil, approximately one hour, necessitates frequent administration to maintain therapeutic plasma concentrations, which can lead to fluctuations and potential side effects. globalresearchonline.netnih.gov Consequently, a significant area of research has focused on developing sustained-release formulations to prolong the drug's effect, reduce dosing frequency, and improve patient compliance. nih.govresearchgate.net The primary strategy involves the use of various polymers to create a matrix system that controls the release of nicorandil over an extended period, often up to 24 hours. globalresearchonline.netnih.gov

Hydrophilic and hydrophobic polymers are extensively utilized to modulate the drug release kinetics. Hydroxypropyl methylcellulose (HPMC), a hydrophilic polymer, has been a cornerstone in many sustained-release matrix tablet formulations of nicorandil. globalresearchonline.netnih.gov The mechanism of release from HPMC matrices is typically dominated by diffusion, where the drug slowly leaches out of the swollen polymer matrix. nih.gov Research has shown that the ratio of drug to HPMC is a critical factor in controlling the release rate; for instance, a 1:4 drug-to-HPMC ratio was found to extend drug release up to 24 hours. nih.gov

To further refine the release profile, formulations have incorporated other polymers and granulating agents. The use of ethylcellulose (EC), a hydrophobic polymer, as a granulating agent in combination with an HPMC matrix has been shown to achieve a release pattern that is very close to the theoretical sustained-release profile. nih.gov This combination allows for an initial satisfactory drug release followed by a prolonged, controlled release. The mechanism in such combination matrices often involves a coupling of diffusion and erosion of the tablet. nih.govalliedacademies.org

Other polymers investigated for their potential in sustained-release nicorandil formulations include sodium carboxymethylcellulose, sodium alginate, Eudragit RL-100, Eudragit RS-100, and polyvinylpyrrolidone. nih.govijrpc.com Natural gums, such as Mangifera indica gum, have also been successfully used as a rate-controlling factor in matrix tablets, demonstrating that the nature of drug release is dependent on the gum concentration and follows a pattern of diffusion coupled with erosion. alliedacademies.org

The following table summarizes findings from a study on once-daily sustained-release matrix tablets of nicorandil, illustrating the effect of different granulating agents on drug release.

Formulation CodeDrug-to-HPMC RatioGranulating AgentRelease MechanismKey Finding
F-I1:4EthanolDiffusion-dominatedExtended drug release up to 24 hours. nih.gov
F-IX1:4Ethylcellulose (4% wt/vol)Diffusion coupled with erosionRelease pattern very close to the theoretical profile. nih.gov

Another strategy to achieve a more controlled, zero-order release is the use of osmotic pump technology. researchgate.net This approach is particularly suitable for highly hydrophilic drugs like nicorandil. researchgate.net An elementary osmotic pump (EOP) can be created by coating a core tablet with a semipermeable membrane, such as cellulose acetate. This system has been shown to deliver nicorandil at a constant rate for up to 12 hours. researchgate.net

Pulsatile drug delivery systems (PDDS) represent another advanced strategy, designed to release the drug after a specific lag time. ijrpc.com This can be beneficial for chronopharmacotherapy, where drug administration is synchronized with biological rhythms. ijrpc.com In the context of nicorandil, compressed coating tablets have been developed using polymers like HPMC K 100M and Eudragit RS 100 as rate-retarding polymers to control the lag time before drug release. ijrpc.com

Research into Novel Delivery Systems

Beyond oral sustained-release tablets, research has ventured into novel delivery systems for nicorandil to enhance its therapeutic efficacy and bioavailability. These systems aim to provide alternative routes of administration or more sophisticated control over drug release.

Microspheres are a promising microencapsulation technique for sustained drug delivery. nih.govresearchgate.net Chitosan-based microspheres of nicorandil have been successfully formulated using the emulsion crosslinking method. nih.gov This system is designed to reduce dosing frequency. researchgate.net The entrapment efficiency and particle size of the microspheres, as well as the drug release rate, are significantly influenced by the drug-to-polymer ratio and the volume of the crosslinking agent, glutaraldehyde. nih.gov Studies have shown that an increase in the polymer concentration leads to a decrease in the drug release rate. nih.gov Scanning electron microscopy has confirmed the spherical and relatively smooth surface of these microspheres. nih.gov The release of nicorandil from these chitosan microspheres typically follows a Fickian diffusion model. nih.gov

The table below presents data from a study on nicorandil-loaded chitosan microspheres, highlighting the influence of formulation variables on key parameters.

Formulation CodeDrug:Polymer RatioGlutaraldehyde VolumeEntrapment Efficiency (%)Particle Size (μm)Drug Release at 8h (%)
CH5----79.11 ± 2.23

Specific ratios and volumes for CH5 were not detailed in the source material, but it was the batch that showed a 96.21 ± 2.41% drug release at 12 hours. nih.gov

Transdermal Therapeutic Systems (TTS) offer an alternative route of administration that bypasses the hepatic first-pass metabolism, potentially increasing bioavailability. tandfonline.com A carvone-based transdermal patch for nicorandil has been developed and evaluated in human volunteers. tandfonline.com This system, utilizing a hydroxypropyl methylcellulose (HPMC) gel drug reservoir, was designed to provide controlled release of the drug through the skin. The in vivo study demonstrated that the TTS could maintain a steady-state plasma concentration of nicorandil for approximately 24 hours, suggesting it is a viable option for providing a desired controlled-release profile. tandfonline.com This approach could lead to more consistent plasma drug levels and potentially reduce side effects associated with oral administration. tandfonline.com

Liposome-Hydrogel Composites represent an emerging area in drug delivery. While specific research on nicorandil using this system is not extensively documented in the provided context, the technology itself holds potential for controlled drug delivery. nih.gov These systems combine the benefits of liposomes as drug carriers and hydrogels as a stabilizing and release-controlling matrix. nih.gov The hydrogel network can protect the liposomes and provide for prolonged drug release, which can be tuned from days to weeks. nih.gov This type of advanced delivery system could be a future direction for nicorandil research, offering a platform for highly controlled and sustained local or systemic delivery.

Q & A

Q. What are the primary mechanisms of action of p-Nicorandil in preclinical models, and how do they influence experimental design?

this compound exhibits dual mechanisms as a potassium channel opener and nitric oxide donor, which must be accounted for in experimental setups. Researchers should design studies to isolate these effects, e.g., using control groups with selective KATP channel blockers (e.g., glibenclamide) or nitric oxide synthase inhibitors (e.g., L-NAME) . Baseline measurements of vascular reactivity or myocardial perfusion in animal models (e.g., rat ischemia-reperfusion models) are critical to validate mechanistic hypotheses .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetics in animal studies?

Key parameters include plasma half-life, bioavailability, and tissue distribution. Use HPLC-MS for quantification, with validated extraction methods for plasma and tissue homogenates. Dosing regimens should align with established preclinical studies (e.g., 1–10 mg/kg intravenously in rodents) . Include sham controls to account for solvent effects (e.g., dimethyl sulfoxide) .

Q. How do researchers address variability in this compound’s antianginal efficacy across species?

Species-specific differences in KATP channel isoforms and nitric oxide sensitivity necessitate comparative studies. For example, guinea pig models may better replicate human coronary responses than rodents. Report detailed methodology on anesthesia, surgical procedures, and hemodynamic monitoring to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardioprotective vs. ulcerogenic effects be resolved in translational research?

Contradictions arise from differential activation of mitochondrial vs. sarcolemmal KATP channels. Use tissue-specific knockout models or RNA interference to isolate pathways. For ulcerogenicity, employ histopathological grading in gastrointestinal mucosa and correlate with dose-dependent nitric oxide release . Statistical frameworks like mixed-effects models can account for inter-study heterogeneity .

Q. What methodological considerations are critical when designing a PICOT-based clinical trial for this compound in chronic angina?

  • Population (P): Define inclusion criteria (e.g., CCS Class II-IV angina) and exclude confounding comorbidities (e.g., severe hypotension).
  • Intervention (I): Standardize dosing (e.g., 10–20 mg BID) and adherence monitoring.
  • Comparison (C): Use active comparators (e.g., ranolazine) rather than placebo for ethical rigor.
  • Outcome (O): Primary endpoints may include exercise tolerance time; secondary endpoints could assess endothelial function via FMD.
  • Time (T): Follow-up duration (e.g., 12 weeks) should align with drug steady-state kinetics .

Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s metabolite profiling?

Use physiologically based pharmacokinetic (PBPK) modeling with parameters from hepatocyte assays and microsomal stability studies. Validate predictions against in vivo metabolite data (e.g., nicotinamide and nitrate derivatives) . Incorporate interspecies scaling factors for hepatic clearance .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling disparities in this compound’s efficacy across heterogeneous patient subgroups?

Apply stratification by covariates (e.g., age, diabetes status) and use meta-regression to identify effect modifiers. Sensitivity analyses should exclude outliers, and Bayesian methods can quantify uncertainty in subgroup findings .

Q. How should researchers handle contradictory findings between preclinical and clinical studies on this compound-induced apoptosis?

Conduct dose-ranging studies to identify thresholds for pro-apoptotic effects (e.g., caspase-3 activation in cell lines vs. human biopsies). Use translational biomarkers like circulating cytochrome c or miR-34a to bridge models .

Tables for Methodological Reference

Preclinical Parameter Recommended Protocol Key References
Plasma half-life (rodents)HPLC-MS, serial sampling over 24h
Ischemia-reperfusion modelLAD coronary artery occlusion (30min ischemia)
Ulcerogenicity assessmentHistopathology (H&E staining, mucosal injury score)
Clinical Trial Design PICOT Element Example
Population (P)Adults with stable angina, CCS Class II-III
Intervention (I)This compound 15 mg BID + standard therapy
Comparison (C)Ranolazine 1000 mg BID

Key Methodological Guidelines

  • Reproducibility: Document all experimental variables (e.g., anesthesia type, sampling intervals) per NIH guidelines .
  • Data Transparency: Report raw datasets and analysis code in supplementary materials .
  • Ethical Compliance: For human studies, detail participant selection and informed consent processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nicorandil
Reactant of Route 2
p-Nicorandil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.